molecular formula C18H23N3O3 B2737059 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide CAS No. 1203292-19-6

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide

Cat. No.: B2737059
CAS No.: 1203292-19-6
M. Wt: 329.4
InChI Key: NTNXMEBEZOQEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide, commonly known as IMMA, is a novel compound that has gained significant attention in the scientific community. This compound has shown promising results in various studies and has the potential to be used in the treatment of several diseases.

Scientific Research Applications

Antimicrobial Agent Synthesis

  • Pyrimidinone derivatives, including those similar to 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenethyl)acetamide, have been synthesized for their potential antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Radiopharmaceutical Applications

  • Certain pyrimidineacetamide derivatives are used in radiopharmaceutical applications. For instance, compounds structurally related to this compound have been synthesized for imaging purposes in positron emission tomography (PET), demonstrating their potential in medical diagnostics (Dollé et al., 2008).

Anticonvulsant Agent Synthesis

  • Pyrimidine derivatives, similar to the compound , have been explored for their potential as anticonvulsant agents. These compounds have demonstrated moderate anticonvulsant activity, showcasing their potential in the treatment of seizure disorders (Severina et al., 2020).

Anti-Inflammatory and Analgesic Agent Synthesis

  • Novel pyrimidinone derivatives, structurally related to this compound, have been synthesized and evaluated as potential anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on cyclooxygenase enzymes, which are crucial in pain and inflammation pathways (Abu‐Hashem et al., 2020).

Chemical Reactivity and Biological Evaluation

  • Research has been conducted on the chemical behavior of pyrimidinylacetamide derivatives and their potential biological activities. These studies provide insights into the diverse chemical reactions these compounds can undergo and their possible applications in medicinal chemistry (Farouk et al., 2021).

Antimicrobial Agents Synthesis and Evaluation

  • Various acetamide derivatives, structurally akin to this compound, have been synthesized and evaluated for their antimicrobial properties, showcasing their potential in combating pathogenic microorganisms (Debnath & Ganguly, 2015).

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13(2)16-10-18(23)21(12-20-16)11-17(22)19-8-7-14-5-4-6-15(9-14)24-3/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNXMEBEZOQEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.